molecular formula C12H16O2S B2716341 1-Tert-butyl-4-(ethenesulfonyl)benzene CAS No. 5535-47-7

1-Tert-butyl-4-(ethenesulfonyl)benzene

Cat. No.: B2716341
CAS No.: 5535-47-7
M. Wt: 224.32
InChI Key: XUCGDKWYZOHBKB-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(ethenesulfonyl)benzene (CAS 5535-47-7) is a sulfone derivative featuring a benzene ring substituted with a tert-butyl group at the para position and an ethenesulfonyl (vinyl sulfone) group at the ortho position. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. The ethenesulfonyl moiety (CH₂=CH-SO₂-) confers electron-withdrawing properties, making the compound reactive in nucleophilic addition and cycloaddition reactions. This compound is typically synthesized via sulfonation or coupling reactions involving tert-butylbenzene derivatives and vinyl sulfonyl precursors.

Properties

IUPAC Name

1-tert-butyl-4-ethenylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCGDKWYZOHBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butyl-4-bromobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-(ethenesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tert-butyl-4-(ethenesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(ethenesulfonyl)benzene involves its interaction with various molecular targets. The ethenesulfonyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can affect molecular pathways, leading to specific chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Tert-butyl-4-(ethenesulfonyl)benzene with structurally analogous para-substituted tert-butylbenzene derivatives, focusing on their substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Reactivity
This compound 5535-47-7 Ethenesulfonyl (SO₂-CH₂CH₂) C₁₂H₁₆O₂S 224.32 Not reported Reactive intermediate for polymer crosslinking, Michael additions
1-tert-Butyl-4-(trifluoromethylsulfonyl)benzene (4h) Not specified Trifluoromethylsulfonyl (SO₂CF₃) C₁₁H₁₃F₃O₂S 266.28 Solid (previously characterized) Electron-deficient catalyst support, fluorinated material synthesis
4-(tert-butyl)benzenesulfonamide 6292-59-7 Sulfonamide (SO₂NH₂) C₁₀H₁₅NO₂S 213.30 Solid Pharmaceutical intermediate (e.g., bosentan synthesis), enzyme inhibition
4-Tert-butyldiphenyl sulfide 105854-98-6 Phenyl sulfide (SPh) C₁₆H₁₈S 242.38 Not reported Ligand in coordination chemistry, precursor for sulfoxide/sulfone synthesis
1-tert-Butyl-4-(chloromethyl)benzene 19692-45-6 Chloromethyl (CH₂Cl) C₁₁H₁₅Cl 182.69 Colorless liquid Intermediate for pyridaben (acaricide) and antihistamines (e.g., buclizine)
1-tert-Butyl-4-phenoxybenzene 5331-28-2 Phenoxy (OPh) C₁₆H₁₈O 226.31 Not reported Solubility enhancer, precursor for dendrimer synthesis

Reactivity and Electronic Effects

  • Ethenesulfonyl vs. Trifluoromethylsulfonyl : The ethenesulfonyl group in the target compound is less electron-withdrawing than the trifluoromethylsulfonyl group in 4h , as the latter combines the inductive effects of both CF₃ and SO₂. This difference influences their reactivity in electrophilic aromatic substitution; 4h is more resistant to further substitution due to stronger deactivation .
  • Sulfonamide vs. Sulfone : The sulfonamide group in 6292-59-7 introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., DMSO) and enabling interactions with biological targets. In contrast, the ethenesulfonyl group promotes Michael acceptor activity, enabling polymer crosslinking .

Biological Activity

1-Tert-butyl-4-(ethenesulfonyl)benzene is an organic compound characterized by its unique structural features, including a tert-butyl group and an ethenesulfonyl moiety attached to a benzene ring. Its molecular formula is C₁₃H₁₈O₂S. This compound has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals, environmental chemistry, and organic synthesis.

The presence of the tert-butyl group contributes to the compound's hydrophobic characteristics, while the ethenesulfonyl group enhances its reactivity, making it a suitable candidate for various chemical reactions. The sulfonyl chloride moiety is particularly reactive, allowing for substitution reactions that can lead to diverse derivatives and biological activities.

This compound exhibits biological activity primarily through its interactions with nucleophiles due to the reactivity of the sulfonyl group. These interactions can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with active site residues.
  • Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound, focusing on its synthesis and potential applications:

  • Synthesis of Analog Compounds : Research indicates that this compound is used in synthesizing novel compounds such as 1-deoxy analogs of CP-47,497 and CP-55,940. These analogs have shown promise in pharmaceutical applications related to cannabinoid receptors .
  • Environmental Applications : The compound has been investigated for its role in the valorization of petrochemical wastewater. Studies demonstrated that it could effectively recover phenolic components from wastewater with a recovery rate exceeding 95%, thus improving thermal qualities of recovered materials .
  • Reactivity Studies : Interaction studies highlight its reactivity with various nucleophiles, which is crucial for optimizing synthetic pathways and exploring potential biological activities. The sulfonyl chloride moiety's reactivity allows it to participate in diverse chemical transformations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Properties
4-Tert-butylphenolContains a tert-butyl groupExhibits phenolic properties; used as an antioxidant
Ethenesulfonic acidContains a sulfonic acid groupStrong acidity; used in various chemical syntheses
2-(4-Tert-butylphenyl)ethenesulfonamideContains both tert-butyl and sulfonamide groupsPotential pharmaceutical applications
4-Tert-butylanilineContains an amine groupExhibits different reactivity due to amine functionality

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